Axial vs. Equatorial Fluorine Orientation: pKa Modulation by ~1.0 Unit Drives KSP Inhibitor Candidate Selection
In a Merck KSP inhibitor program, the axial 4-fluoropiperidine isomer exhibited a pKa of 7.6, compared to 6.6 for the equatorial isomer—a difference of 1.0 log unit—resulting in superior efficacy and progression to the clinical candidate MK-0731, while the equatorial homologue was discontinued [1]. This class-level evidence demonstrates that the axial/equatorial orientation of the fluorine atom, which is locked by the (3R,4R) configuration in the target building block, directly impacts the basicity of the piperidine nitrogen and downstream pharmacological properties.
| Evidence Dimension | Piperidine nitrogen pKa: axial-F vs. equatorial-F |
|---|---|
| Target Compound Data | Axial 4-fluoropiperidine pKa = 7.6 [1] |
| Comparator Or Baseline | Equatorial 4-fluoropiperidine pKa = 6.6 [1] |
| Quantified Difference | ΔpKa = 1.0 unit (axial more basic); axial isomer progressed to clinical candidate MK-0731; equatorial isomer discontinued [1] |
| Conditions | Merck KSP inhibitor SAR program; piperidine nitrogen pKa measurements [1] |
Why This Matters
The pKa of the piperidine nitrogen is a critical parameter for target engagement, hERG off-target liability, and oral bioavailability; the (3R,4R) stereochemistry determines the fluorine orientation and thus the pKa, making stereochemical identity a procurement-critical specification.
- [1] Studley J. Syn-3-Fluoro-4-aminopiperidine—a story from multiple orientations. Scientific Update Process Chemistry Articles. 2019 Nov 21. View Source
